molecular formula C9H8O4 B2994926 Methyl 2-formyl-4-hydroxybenzoate CAS No. 1701806-37-2

Methyl 2-formyl-4-hydroxybenzoate

Cat. No.: B2994926
CAS No.: 1701806-37-2
M. Wt: 180.159
InChI Key: DJJFRPQSYDJWQP-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, specifically a methyl ester with a formyl group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-formyl-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-formyl-4-hydroxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-formyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFRPQSYDJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701806-37-2
Record name methyl 2-formyl-4-hydroxybenzoate
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